molecular formula C9H5ClFNO2S B6606643 4-chloroquinoline-8-sulfonylfluoride CAS No. 2137869-98-6

4-chloroquinoline-8-sulfonylfluoride

Cat. No.: B6606643
CAS No.: 2137869-98-6
M. Wt: 245.66 g/mol
InChI Key: FCKGDYBRXPZZQW-UHFFFAOYSA-N
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Description

4-chloroquinoline-8-sulfonylfluoride is a chemical compound with the molecular formula C9H5ClFNO2S It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloroquinoline-8-sulfonylfluoride typically involves the reaction of quinoline derivatives with sulfonyl halides. One common method is the reaction of quinoline-8-sulfenyl halides with cyclic alkenes, which can lead to the formation of various derivatives depending on the reaction conditions . The reaction conditions often include the use of solvents like dichloromethane (CH2Cl2) and temperatures ranging from room temperature to elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloroquinoline-8-sulfonylfluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction reactions can lead to the formation of quinoline N-oxides or reduced quinoline compounds.

Scientific Research Applications

4-chloroquinoline-8-sulfonylfluoride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloroquinoline-8-sulfonylfluoride involves its interaction with specific molecular targets. In biological systems, quinoline derivatives are known to target enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . The sulfonyl fluoride group can also act as an electrophile, reacting with nucleophilic sites in proteins and other biomolecules, potentially leading to the inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloroquinoline-8-sulfonylfluoride is unique due to the presence of both the chloro and sulfonyl fluoride groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other quinoline derivatives, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-chloroquinoline-8-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2S/c10-7-4-5-12-9-6(7)2-1-3-8(9)15(11,13)14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKGDYBRXPZZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)S(=O)(=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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